molecular formula C12H15NO2 B12521655 (3R)-3-(Anilinooxy)hex-5-en-2-one CAS No. 685544-21-2

(3R)-3-(Anilinooxy)hex-5-en-2-one

Cat. No.: B12521655
CAS No.: 685544-21-2
M. Wt: 205.25 g/mol
InChI Key: RGVKIZCUWPNLNA-GFCCVEGCSA-N
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Description

(3R)-3-(Anilinooxy)hex-5-en-2-one is an organic compound characterized by the presence of an anilinooxy group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Anilinooxy)hex-5-en-2-one typically involves the reaction of an appropriate hexenone precursor with an aniline derivative under specific conditions. One common method includes:

    Starting Materials: Hex-5-en-2-one and aniline.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The hexenone is reacted with the aniline derivative at a controlled temperature, often under reflux conditions, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, automated synthesis, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Anilinooxy)hex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The anilinooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(Anilinooxy)hex-5-en-2-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Aminooxy)hex-5-en-2-one: Similar structure but with an aminooxy group instead of an anilinooxy group.

    (3R)-3-(Hydroxyoxy)hex-5-en-2-one: Contains a hydroxyoxy group, leading to different reactivity and applications.

Uniqueness

(3R)-3-(Anilinooxy)hex-5-en-2-one is unique due to the presence of the anilinooxy group, which imparts specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

685544-21-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3R)-3-anilinooxyhex-5-en-2-one

InChI

InChI=1S/C12H15NO2/c1-3-7-12(10(2)14)15-13-11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7H2,2H3/t12-/m1/s1

InChI Key

RGVKIZCUWPNLNA-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)[C@@H](CC=C)ONC1=CC=CC=C1

Canonical SMILES

CC(=O)C(CC=C)ONC1=CC=CC=C1

Origin of Product

United States

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